molecular formula C19H23NO5 B5378207 N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B5378207
M. Wt: 345.4 g/mol
InChI Key: JFBZHXGJPRNDGR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide is an organic compound with a complex structure characterized by multiple methoxy groups attached to a benzamide core

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-12(13-9-10-15(22-2)17(11-13)24-4)20-19(21)14-7-6-8-16(23-3)18(14)25-5/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBZHXGJPRNDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of methoxy groups and benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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